CPI-360
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPI-360 is a small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase enzyme. This compound has shown significant potential in the field of oncology due to its ability to inhibit EZH2, which plays a crucial role in the regulation of gene expression through histone modification .
科学研究应用
CPI-360 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: this compound 用作化学探针来研究 EZH2 的功能及其在基因调控中的作用。
生物学: 该化合物用于研究涉及 EZH2 的生物学途径及其对细胞过程(如细胞周期调控和凋亡)的影响.
医学: This compound 已显示出作为抗癌剂的潜力,特别是在治疗非霍奇金淋巴瘤和其他表现出 EZH2 过表达的癌症方面.
作用机制
CPI-360 通过竞争性抑制 EZH2 的活性而发挥作用,EZH2 是一种组蛋白甲基转移酶,催化组蛋白 H3 在赖氨酸 27 (H3K27) 上的甲基化。这种甲基化与基因沉默有关。 通过抑制 EZH2,this compound 降低了 H3K27 三甲基化 (H3K27me3) 的水平,从而导致沉默基因的重新激活以及癌细胞的凋亡诱导 . 涉及的分子靶标和途径包括多梳抑制复合物 2 (PRC2) 以及调节细胞增殖和存活的各种下游信号通路 .
生化分析
Biochemical Properties
CPI-360 has been found to interact with the enzyme EZH2, a histone-lysine N-methyltransferase . It acts as a SAM-competitive inhibitor of EZH2 . The IC50 values for wild-type EZH2 and Y641N mutant EZH2 are 0.5 nM and 2.5 nM, respectively .
Cellular Effects
In KARPAS-422 cells, this compound potently reduces global H3K27me3 and H3K27me2 levels, with EC50 values of 56 nM and 65 nM, respectively . It also causes time-dependent transcriptional changes and affects the viability of Y641N mutant EZH2-containing KARPAS-422 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme EZH2 . This inhibition leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression .
Temporal Effects in Laboratory Settings
This compound has been observed to cause time-dependent transcriptional changes in KARPAS-422 cells . Over time, it gradually arrests these cells in the G1 cell cycle stage, followed by the induction of apoptosis .
Dosage Effects in Animal Models
In mice bearing KARPAS-422 xenografts, this compound (200 mg/kg, s.c.) reduces tumor growth by 44% . This suggests that the effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
Given its role as an EZH2 inhibitor, it likely impacts pathways related to histone methylation .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the nucleus where EZH2 is located .
Subcellular Localization
Given that this compound targets EZH2, a nuclear enzyme, it is likely that this compound localizes to the nucleus
准备方法
合成路线通常包括使用钯催化的交叉偶联反应,例如铃木或 Buchwald-Hartwig 胺化反应,以形成碳-碳键和碳-氮键 . 反应条件通常涉及使用有机溶剂,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),以及碱,例如碳酸钾 (K2CO3) 或氢化钠 (NaH) . CPI-360 的工业生产方法没有被广泛报道,但它们很可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
CPI-360 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 该化合物可以被还原,形成还原衍生物。
取代: This compound 可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢 (H2O2) 等氧化剂、硼氢化钠 (NaBH4) 等还原剂,以及用于取代反应的各种亲核试剂. 从这些反应中形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
CPI-360 作为 EZH2 抑制剂,以其高选择性和效力而独树一帜。类似化合物包括:
GSK126: 另一种 EZH2 抑制剂,其作用机制相似,但药代动力学特性不同.
EPZ-6438 (他泽米替斯): 一种选择性 EZH2 抑制剂,在针对各种癌症的临床试验中使用.
UNC1999: EZH2 和 EZH1 的双重抑制剂,提供更广泛的组蛋白甲基转移酶抑制. This compound 由于其对 EZH2 的高选择性优于其他甲基转移酶,以及其在临床前模型中的强效抗肿瘤活性而脱颖而出.
属性
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSFENQCNMITC-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?
A1: this compound (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, this compound blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []
Q2: The research paper mentions that this compound exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?
A2: Preclinical studies have demonstrated that this compound enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。